

4,6-dichloro-2-(propylthio)pyrimidin-5-amine synthesis intermediate

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Compound of Interest

Compound Name: 4,6-Dichloro-2-(propylthio)pyrimidine

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An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine: A Key Intermediate for Ticagrelor

Executive Summary

4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS No. 145783-15-9) is a critical synthesis intermediate in the production of Ticagrelor, a potent and reversible P2Y₁₂ receptor antagonist used as an antiplatelet agent in the treatment of cardiovascular diseases.^{[1][2]} The structural integrity and purity of this pyrimidine derivative are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the prevalent synthesis pathway, process considerations, and analytical validation for this key intermediate, tailored for researchers and process chemists in pharmaceutical development.

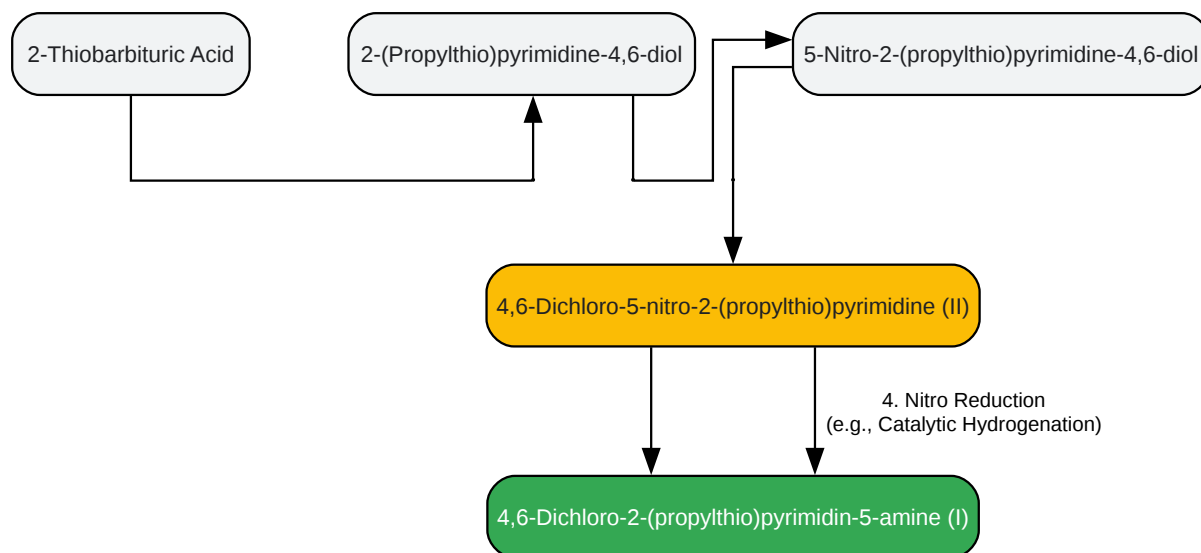
Physicochemical Properties

The fundamental properties of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are summarized below. These characteristics are essential for handling, reaction monitoring, and purification.

Property	Value	Reference(s)
CAS Number	145783-15-9	[3]
Molecular Formula	C ₇ H ₉ Cl ₂ N ₃ S	[3]
Molecular Weight	238.14 g/mol	[3]
Appearance	Light pink to dark brown liquid or semi-solid	[2]
Boiling Point	334.05 °C at 760 mmHg (Predicted)	[2]
Density	1.44 g/cm ³ (Predicted)	[2]
Solubility	Soluble in Methanol	[2]

Recommended Synthetic Pathway: A Multi-Step Approach

The most industrially relevant and scalable synthesis route to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine proceeds via its nitro-analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (II). The overall process begins with the readily available 2-thiobarbituric acid and involves four key transformations: S-alkylation, nitration, chlorination, and a final nitro group reduction.



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Caption: Overall synthesis workflow from 2-Thiobarbituric Acid.

Part 1: Synthesis of the Nitro Intermediate (II)

The precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is a stable, isolable intermediate. Its synthesis requires careful control over reaction conditions to ensure high yield and purity.

Step 1: S-Alkylation of 2-Thiobarbituric Acid This step introduces the propylthio side chain. The thione tautomer of 2-thiobarbituric acid is deprotonated by a base to form a thiolate anion, which acts as a nucleophile.

- **Mechanism:** The thiolate displaces the halide from an n-propyl halide (e.g., bromopropane or iodopropane) via an S_N2 reaction.[4][5]
- **Protocol Insight:** The reaction is typically run in an aqueous or mixed aqueous/alcoholic medium.[4][5] The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can be employed to enhance the reaction rate by facilitating the transfer of the thiolate anion into the organic phase where the alkyl halide resides.[5]

Step 2: Nitration The C-5 position of the pyrimidine ring is activated towards electrophilic substitution.

- Mechanism: Fuming nitric acid in a solvent like glacial acetic acid provides the nitronium ion (NO_2^+) electrophile, which attacks the electron-rich C-5 position.[\[6\]](#)[\[7\]](#)
- Protocol Insight: This reaction is highly exothermic and requires strict temperature control (e.g., -5 to 5 °C) to prevent runaway reactions and the formation of undesired byproducts.[\[7\]](#) The product, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine, often precipitates from the reaction mixture upon quenching with water.[\[7\]](#)

Step 3: Chlorination The hydroxyl groups are converted to chlorides, which are better leaving groups for subsequent reactions in the synthesis of Ticagrelor.

- Mechanism: A strong chlorinating agent, most commonly phosphorus oxychloride (POCl_3), is used.[\[6\]](#)[\[8\]](#) The hydroxyl groups are converted into good leaving groups, which are then displaced by chloride ions.
- Protocol Insight: This reaction must be performed under anhydrous conditions, as POCl_3 reacts violently with water. The reaction is typically heated to reflux to drive it to completion.[\[5\]](#) Post-reaction, the excess POCl_3 is carefully quenched, often with ice water. The chlorinated product is typically an oil and is extracted with an organic solvent.[\[7\]](#)

Part 2: Reduction of the Nitro Intermediate (II) to the Target Amine (I)

This final step is a critical reduction of the nitro group to a primary amine. The choice of reducing agent is crucial and is often determined by scalability, cost, and environmental considerations.

This is a clean and efficient method often favored in industrial settings for its high yield and minimal waste products.

Experimental Protocol:

- Reactor Setup: A 1 L stainless steel autoclave is charged with tert-Butyl methyl ether (t-BME, 370 g) and 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (94.5 g, 0.35 mol).[\[1\]](#)
- Catalyst Addition: A suitable catalyst, such as a platinum-vanadium on carbon (Pt/V/C) suspension, is prepared and transferred into the autoclave under an inert nitrogen

atmosphere.[1][9]

- Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically run at elevated temperatures (e.g., 65°C).[1]
- Monitoring: The reaction progress is monitored by hydrogen uptake. The theoretical uptake is 3 molar equivalents.[1]
- Work-up: After completion, the reactor is cooled, depressurized, and purged with nitrogen. The catalyst is removed by filtration. The organic filtrate is washed with water to remove any inorganic impurities. The resulting organic phase contains the desired product.[1]

Causality and Expertise:

- Solvent Choice: t-BME is a good choice due to its relatively low boiling point, making solvent removal easier, and its immiscibility with water, which simplifies the aqueous wash.
- Catalyst System: While standard catalysts like Palladium on Carbon (Pd/C) can be effective, specialized catalysts like Pt/V/C may be used to improve reaction kinetics and prevent dehalogenation (loss of the chloro-substituents), which is a common side reaction.[9]
- Process Control: Stirring is continued for several hours after hydrogen uptake ceases to ensure the complete conversion of any reaction intermediates.[1]

This method offers a milder, non-autoclave alternative that is also suitable for large-scale production.[9]

Experimental Protocol:

- Reaction Setup: To a solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (II) in a mixed solvent system (e.g., tetrahydrofuran and water), add sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) portion-wise.[9]
- Temperature Control: The addition should be controlled to maintain a mild reaction temperature, as the reduction is exothermic.
- Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

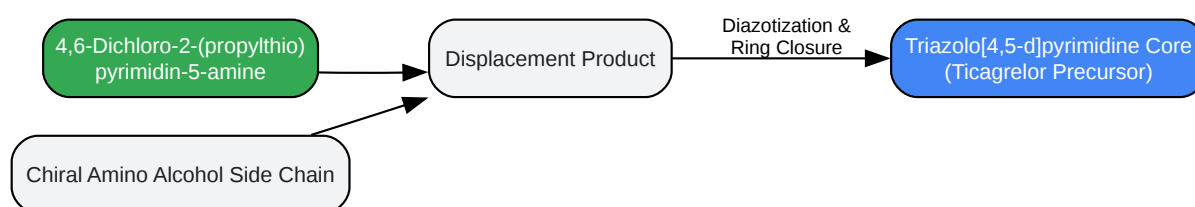
- **Work-up:** Upon completion, the organic solvent is typically removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Causality and Expertise:

- **Reagent Choice:** Sodium dithionite is an inexpensive, easy-to-handle reducing agent that avoids the use of heavy metals (like iron powder, which generates significant waste) or high-pressure hydrogenation equipment.[9]
- **Solvent System:** The mixed aqueous-organic solvent system is necessary because the nitro-compound is soluble in the organic phase (THF) while the sodium dithionite is soluble in the aqueous phase. The reaction occurs at the interface.

Application in Ticagrelor Synthesis

The synthesized 4,6-dichloro-2-(propylthio)pyrimidin-5-amine serves as the core scaffold for building the Ticagrelor molecule. In the subsequent synthetic step, a nucleophilic substitution reaction occurs where one of the chlorine atoms (at the C4 position, ortho to the amine) is displaced by the amino group of 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,2]dioxol-4-yl)oxy)ethanol.[8] This is followed by a ring-closure reaction via diazotization to form the characteristic triazolo[4,5-d]pyrimidine core of Ticagrelor.[8]



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Caption: Subsequent use of the intermediate in Ticagrelor synthesis.

Analytical Characterization

To ensure the quality of the intermediate, a suite of analytical techniques should be employed:

- High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.
- Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR): To confirm the chemical structure and ensure the absence of structural isomers.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[10]

Safety and Handling

4,6-dichloro-2-(propylthio)pyrimidin-5-amine and its precursors are hazardous chemicals that must be handled with appropriate care.

- GHS Hazards: The compound is classified as potentially harmful if swallowed and may cause skin and eye irritation.[3]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
- Precursor Hazards: Reagents like fuming nitric acid and phosphorus oxychloride are highly corrosive and reactive and require specialized handling procedures.

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